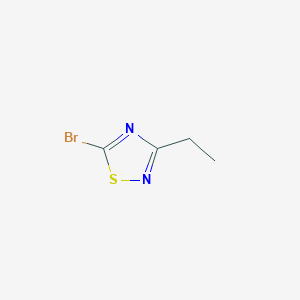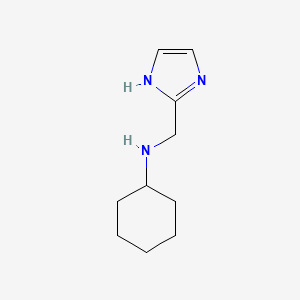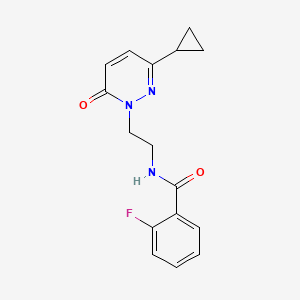
5-Bromo-3-ethyl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C4H5BrN2S . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been found to exhibit a wide range of chemical reactivities, including reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and its aryl derivatives, or carbon disulfide .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 193.07 .Applications De Recherche Scientifique
Quantum Theory and Molecular Interactions Analysis
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including those with bromine substitutions, has provided insights into the nature of noncovalent interactions through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. Such studies highlight the importance of halogen (Br) substitutions in modulating the strength and nature of molecular interactions, relevant for understanding molecular assembly and design in materials science (El-Emam et al., 2020).
Bromination Techniques and Derivative Synthesis
The bromination of methyl-1,2,5-thiadiazoles using N-bromosuccinimide (NBS) in carbon tetrachloride has been explored, leading to bromomethyl-1,2,5-thiadiazoles. This method underlines a key synthetic route for generating brominated thiadiazole derivatives, which are crucial intermediates for further chemical transformations (Mataka et al., 1984).
Fungicidal Activity Studies
Compounds structurally related to 5-bromo-3-ethyl-1,2,4-thiadiazole have been synthesized and tested for fungicidal activity against rice sheath blight, a significant agricultural concern. These studies provide valuable information on the potential agrochemical applications of thiadiazole derivatives (Chen et al., 2000).
Anticancer Agent Development
A series of 1,3,4-thiadiazole derivatives bearing an amide moiety have been synthesized and evaluated for their in vitro antitumor activities. This research demonstrates the therapeutic potential of thiadiazole derivatives, highlighting the versatility of brominated thiadiazoles in medicinal chemistry (Almasirad et al., 2016).
Reaction with Nucleophiles and Synthesis of Novel Compounds
Studies on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacting with various nucleophiles have provided insights into the synthetic utility of brominated thiadiazole derivatives. These reactions enable the synthesis of a diverse range of compounds, illustrating the chemical versatility of this compound analogs in organic synthesis (Maadadi et al., 2016).
Mécanisme D'action
Target of Action
5-Bromo-3-ethyl-1,2,4-thiadiazole is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds like this compound to cross cellular membranes and interact strongly with biological targets . .
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction can lead to various biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
It’s known that the mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes , suggesting that they may be influenced by the cellular environment.
Safety and Hazards
The safety information for 5-Bromo-3-ethyl-1,2,4-thiadiazole indicates that it is classified under GHS07, which represents substances that can cause harm to the eyes or skin, or can be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for the study of 5-Bromo-3-ethyl-1,2,4-thiadiazole and similar compounds could involve further exploration of their antimicrobial and antitumor properties . The development of new synthetic methods and the investigation of their mechanisms of action could also be areas of future research.
Propriétés
IUPAC Name |
5-bromo-3-ethyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJRSKLUHYJWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)
![1-(4-Chlorophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2724156.png)
![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2724161.png)

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)